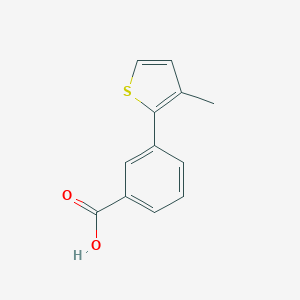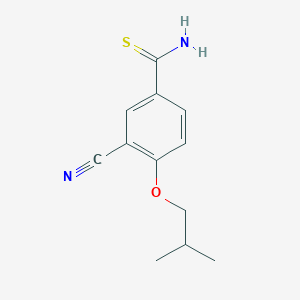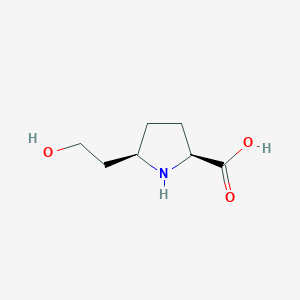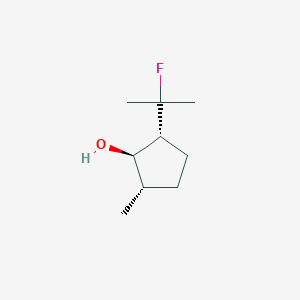![molecular formula C20H17NO3 B064542 (S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-06-0](/img/structure/B64542.png)
(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a chiral compound, which means that it has two enantiomers, (R)-(-)-Naproxen and (S)-(+)-Naproxen. The (S)-(+)-enantiomer is the active ingredient in Naproxen, while the (R)-(-)-enantiomer is inactive.
Mecanismo De Acción
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to have a number of biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established pharmacological profile. However, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has a short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid. One area of research is the development of new formulations that enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of Alzheimer's disease, cancer, and cardiovascular diseases. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid may have potential as a therapeutic agent for the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Métodos De Síntesis
The synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the resolution of the racemic mixture using chiral reagents or chromatography. One of the most common methods for the synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is the resolution of the racemic mixture using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The (S)-(+)-enantiomer is selectively crystallized, while the (R)-(-)-enantiomer remains in the solution.
Aplicaciones Científicas De Investigación
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used for the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been investigated for its potential use in the prevention of Alzheimer's disease, cancer, and cardiovascular diseases.
Propiedades
Número CAS |
163438-06-0 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-[[(1S)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m0/s1 |
Clave InChI |
ZEKKAEAOTSMLNW-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
Pictogramas |
Irritant |
Sinónimos |
(S)-(+)-N-(1-(1-NAPHTHYL)ETHYL)PHTHALAM& |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)



![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)






